molecular formula C15H22N2O3 B6766841 N-cyclopropyl-1-(5-oxaspiro[2.4]heptane-2-carbonyl)pyrrolidine-2-carboxamide

N-cyclopropyl-1-(5-oxaspiro[2.4]heptane-2-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B6766841
M. Wt: 278.35 g/mol
InChI Key: MQWGGHUDWMMTBH-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(5-oxaspiro[24]heptane-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-cyclopropyl-1-(5-oxaspiro[2.4]heptane-2-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-13(16-10-3-4-10)12-2-1-6-17(12)14(19)11-8-15(11)5-7-20-9-15/h10-12H,1-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWGGHUDWMMTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC23CCOC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(5-oxaspiro[2.4]heptane-2-carbonyl)pyrrolidine-2-carboxamide involves multiple steps. One common method includes the cyclization of cyclopropyl ketones with azomethine ylides, catalyzed by a base such as t-BuOK in the presence of t-BuOH and THF at room temperature . This reaction proceeds in a regio- and stereoselective manner to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(5-oxaspiro[2.4]heptane-2-carbonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

N-cyclopropyl-1-(5-oxaspiro[2.4]heptane-2-carbonyl)pyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(5-oxaspiro[2.4]heptane-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-(5-oxaspiro[2.4]heptane-2-carbonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of a cyclopropyl group and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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